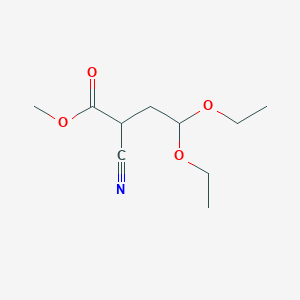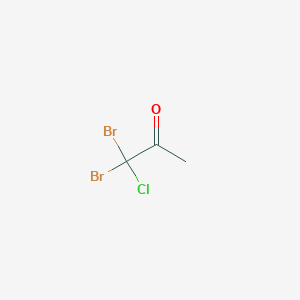
1,1-Dibromo-1-chloro-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-1-chloro-2-propanone is an organic compound that belongs to the class of alpha-chloroketones. These compounds are characterized by the presence of a chlorine atom attached to the alpha carbon atom relative to the carbonyl group (C=O). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1-chloro-2-propanone can be synthesized through the halogenation of 2-propanone (acetone). The process involves the addition of bromine and chlorine to the carbonyl compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized to maximize yield and purity while minimizing by-products. The reaction mixture is carefully monitored, and the product is purified through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-1-chloro-2-propanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include substituted ketones and alcohols.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and esters.
Aplicaciones Científicas De Investigación
1,1-Dibromo-1-chloro-2-propanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-1-chloro-2-propanone involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dibromo-2-propanone
- 1,1-Dichloro-2-propanone
- 1,3-Dibromo-2-propanone
Comparison
1,1-Dibromo-1-chloro-2-propanone is unique due to the presence of both bromine and chlorine atoms on the same carbon atom. This dual halogenation imparts distinct reactivity and chemical properties compared to similar compounds that contain only bromine or chlorine atoms .
Propiedades
Número CAS |
30957-55-2 |
|---|---|
Fórmula molecular |
C3H3Br2ClO |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
1,1-dibromo-1-chloropropan-2-one |
InChI |
InChI=1S/C3H3Br2ClO/c1-2(7)3(4,5)6/h1H3 |
Clave InChI |
DKJGWIKRAGVVKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(Cl)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
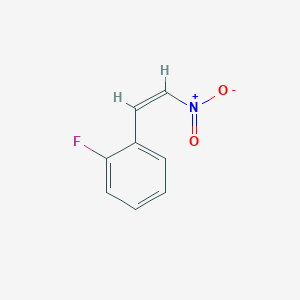
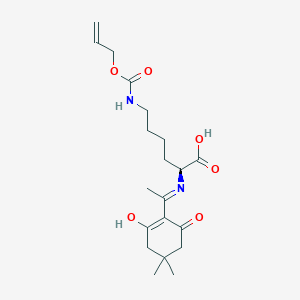

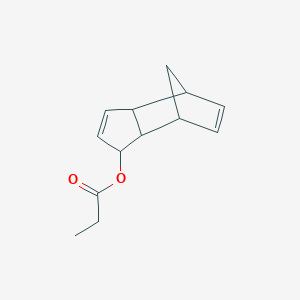


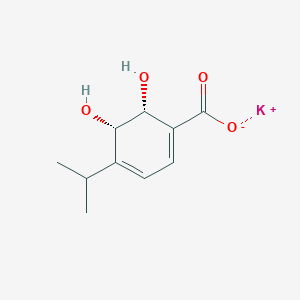
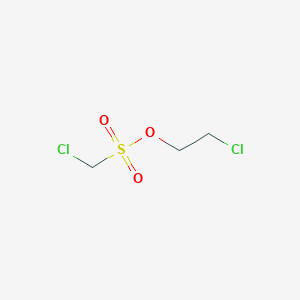
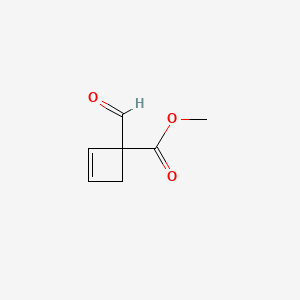
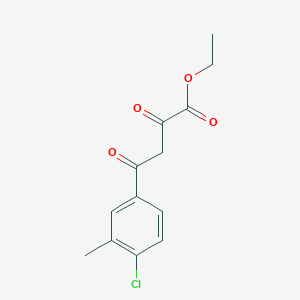
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
